2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
- 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a benzene ring fused to a heterocyclic pyran ring.
- It bears nitrogen atoms at para positions.
Synthesis Analysis
- Several synthetic routes exist for 2H/4H-ch analogs, which exhibit diverse biological activities.
- Notably, the one-pot synthesis of 2-amino-4H-chromene derivatives has been achieved using various methods.
Molecular Structure Analysis
- The compound consists of a six-membered aromatic ring with an isopropyl group and a carbonyl function.
- The nitrogen atom is part of the heterocyclic pyran ring.
Chemical Reactions Analysis
- 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can undergo condensation reactions with other compounds, forming Schiff base ligands or complexes.
Physical And Chemical Properties Analysis
- Molecular Formula: C13H13NO3
- Average Mass: 231.25 g/mol
Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde serves as a versatile precursor in the synthesis of a variety of chemically and biologically significant molecules through multicomponent reactions. For instance, Baral et al. (2016) reported a catalyst- and solvent-free thermal multicomponent approach for constructing diverse polysubstituted 2-aminopyridines, showcasing the compound's role in facilitating efficient synthesis routes that proceed via Knoevenagel condensation, nucleophilic addition, and intramolecular Michael addition (Baral, Sharma, Akhtar, & Lee, 2016). This methodology is not only eco-friendly but also yields products with potential antibacterial activities.
El Azab, Youssef, and Amin (2014) utilized a related compound in microwave-assisted synthesis to produce novel 2H-Chromene derivatives bearing phenylthiazolidinones, further exploring the compound's utility in generating products with remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Biological Applications
The derivatives of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde have been investigated for their biological activities, particularly their antimicrobial properties. Research by Osyanin et al. (2020) on the synthesis of chromane-type N,O-acetals via intramolecular addition demonstrates the compound's potential in creating precursors for further chemical transformations with applications in drug development (Osyanin, Osipov, Melnikova, Korzhenko, Semenova, & Klimochkin, 2020).
Moreover, the work of Lai and Che (2020) on the multicomponent reaction and cyclization strategy for synthesizing chromeno[4,3-b]pyrrol-4(1H)-ones illustrates the compound's role in the assembly of biologically intriguing molecules, highlighting the broad substrate scope and potential for generating diverse polycyclic fused scaffolds (Lai & Che, 2020).
Safety And Hazards
- As a research compound, it is not intended for human or veterinary use.
- For research purposes only.
Future Directions
- Further studies on its biological activities and potential therapeutic applications are warranted.
I hope this analysis provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde! 🌟
properties
IUPAC Name |
2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFIVCMZHKOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506961 | |
Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-82-6 | |
Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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